Ethyl 5-amino-2-bromoisonicotinate

Description

Contextualization within Pyridine (B92270) and Isonicotinate (B8489971) Chemistry Research

Pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N, is structurally related to benzene with one methine group replaced by a nitrogen atom. youtube.com This structure is a fundamental component in a vast number of biologically active compounds and pharmaceutical drugs. youtube.com Isonicotinic acid, or pyridine-4-carboxylic acid, is a derivative of pyridine where a carboxylic acid group is attached at the 4-position. nih.govwikipedia.org Its derivatives, broadly termed isonicotinates, are integral to many important compounds, including the anti-tuberculosis drug isoniazid. wikipedia.orgwikipedia.org

Ethyl 5-amino-2-bromoisonicotinate belongs to this class of compounds. It is a multifunctional molecule, incorporating a pyridine ring, an ethyl ester group, an amino group, and a bromine atom. This unique combination of functional groups provides multiple reactive sites, allowing for a wide range of chemical transformations. The presence of the bromine atom and the amino group on the pyridine ring, in particular, makes it a valuable precursor for creating a diverse array of substituted pyridine derivatives through various coupling and substitution reactions.

Significance as a Versatile Heterocyclic Building Block in Organic Synthesis

Heterocyclic compounds, cyclic compounds containing at least one heteroatom, are a cornerstone of organic chemistry and are found in a majority of pharmaceuticals and agrochemicals. msesupplies.comnih.govijsrtjournal.com They serve as "building blocks," which are relatively simple molecules used in the synthesis of more complex structures. sigmaaldrich.comhoffmanchemicals.com The strategic use of these building blocks allows chemists to construct intricate molecular architectures with desired properties. dcfinechemicals.com

This compound is a prime example of such a versatile heterocyclic building block. impurity.com Its value lies in the strategic placement of its functional groups, which allows for selective chemical modifications. For instance, the bromine atom can be readily displaced or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The amino group can be acylated, alkylated, or transformed into other functionalities, further expanding the synthetic possibilities. This versatility makes it a sought-after intermediate in the synthesis of novel compounds with potential applications in various areas of chemical research.

Chemical Profile

| Property | Value |

| IUPAC Name | ethyl 5-amino-2-bromopyridine-4-carboxylate |

| Molecular Formula | C₈H₉BrN₂O₂ |

| CAS Number | 1806965-78-5 |

Note: Data for this table was sourced from chemical supplier databases. bldpharm.com

Structure

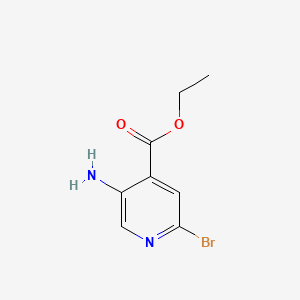

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-amino-2-bromopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKIWSUPMIAAOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 5 Amino 2 Bromoisonicotinate

Established Synthetic Routes for Ethyl 5-amino-2-bromoisonicotinate

The synthesis of this compound typically involves a multi-step process starting from simpler pyridine (B92270) precursors. The key transformations include the regioselective bromination of the pyridine ring and the esterification of the isonicotinic acid moiety.

Bromination Reactions and Regioselectivity

The introduction of a bromine atom at the 2-position of the pyridine ring is a critical step in the synthesis of the target compound. The regioselectivity of this electrophilic substitution is heavily influenced by the directing effects of the existing substituents on the pyridine ring. In the case of precursors like 5-aminopyridine derivatives, the amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions.

A plausible synthetic pathway to the carboxylic acid precursor, 5-amino-2-bromoisonicotinic acid, starts with 2-amino-4-methylpyridine (B118599). The synthesis involves the following key steps:

Bromination: The initial bromination of 2-amino-4-methylpyridine in a solvent such as acetic acid yields 2-amino-4-methyl-5-bromopyridine.

Protection of the Amino Group: To prevent unwanted side reactions during the subsequent oxidation step, the amino group is protected, for instance, through acetylation.

Oxidation: The methyl group at the 4-position is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under acidic conditions.

Deprotection: Finally, the protecting group on the amine is removed, typically by acidic hydrolysis, to yield 5-amino-2-bromoisonicotinic acid.

The regioselectivity of bromination is a well-studied aspect of pyridine chemistry. For activated pyridines, such as those bearing amino or hydroxy groups, reagents like N-bromosuccinimide (NBS) can be employed under mild conditions to achieve regioselective bromination. organic-chemistry.org The choice of solvent can also influence the outcome of the reaction. organic-chemistry.org In some cases, directing groups can be utilized to achieve selective meta-bromination of pyridines under electrochemical conditions. acs.org

Table 1: Key Synthetic Steps for 5-Amino-2-bromoisonicotinic Acid

| Step | Starting Material | Reagents and Conditions | Product | Reference |

| 1. Bromination | 2-Amino-4-methylpyridine | Bromine in acetic acid | 2-Amino-4-methyl-5-bromopyridine | |

| 2. Acetylation | 2-Amino-4-methyl-5-bromopyridine | Acetic anhydride | N-(5-Bromo-4-methylpyridin-2-yl)acetamide | |

| 3. Oxidation | N-(5-Bromo-4-methylpyridin-2-yl)acetamide | Potassium permanganate (KMnO₄) | 5-Acetamido-2-bromoisonicotinic acid | |

| 4. Deprotection | 5-Acetamido-2-bromoisonicotinic acid | Acidic hydrolysis | 5-Amino-2-bromoisonicotinic acid |

Esterification and Functional Group Interconversion

Once the 5-amino-2-bromoisonicotinic acid is synthesized, the final step to obtain the target compound is esterification. This reaction involves the conversion of the carboxylic acid group into an ethyl ester.

Standard esterification methods can be employed for this transformation. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid, and heating the mixture under reflux. chemicalbook.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with ethanol. The esterification of unprotected amino acids can also be achieved under mild conditions using ionic liquids as the reaction medium. researchgate.net

Functional group interconversions are also crucial in the synthesis and derivatization of this scaffold. For instance, the nitro group in related compounds like ethyl 2-bromo-5-nitroisonicotinate can be reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions. This highlights the possibility of synthesizing the target compound from a nitro-substituted precursor.

Derivatization and Scaffold Construction Utilizing the Isonicotinoyl Moiety

The presence of multiple reactive sites—the amino group, the bromo substituent, and the ester functionality—makes this compound a valuable scaffold for constructing a diverse range of more complex molecules.

Introduction of Amino Acid and Peptide Mimics

The amino group at the 5-position provides a convenient handle for the introduction of amino acid and peptide mimics through amide bond formation. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), can be utilized to couple the amino group of the isonicotinate (B8489971) with the carboxylic acid of a protected amino acid or a peptide fragment. rsc.org This approach allows for the synthesis of peptidomimetics where the pyridine core acts as a rigid scaffold to orient the appended amino acid residues in a specific conformation. Such structures are of interest in drug discovery for their potential to mimic or disrupt protein-protein interactions.

The development of synthetic peptides as protein mimics is an active area of research, with applications in mimicking protein binding sites and creating molecules with enhanced proteolytic stability. nih.gov The isonicotinoyl scaffold can serve as a platform for creating such mimics. For example, a cysteine-based mimic of arginylation has been developed to study its neuroprotective effects. nih.gov

Formation of Organometallic and Coordination Complexes

The pyridine nitrogen and the amino group of this compound can act as ligands to coordinate with various metal centers, leading to the formation of organometallic and coordination complexes. The synthesis of such complexes typically involves the reaction of the pyridine derivative with a suitable metal salt. For instance, copper(II) and cobalt(II) complexes with 2-amino-5-bromopyridine (B118841) have been synthesized and characterized. acs.org

The field of transition metal complexes with amino acids and peptides is vast, with applications in catalytic asymmetric synthesis. mdpi.com The isonicotinoyl scaffold, with its combination of a pyridine ring, an amino group, and an ester, offers multiple coordination sites that can be exploited to create novel catalysts. The reaction of carboxylic acids with organometallic compounds like Grignard reagents or organolithium compounds is also a well-established transformation. youtube.comyoutube.com

Synthesis of Advanced Heterocyclic Systems (e.g., Porphyrins, Fused Pyridines)

The reactive sites on this compound make it a valuable precursor for the synthesis of more complex heterocyclic systems. The bromine atom at the 2-position is particularly useful for cross-coupling reactions, such as the Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds and build larger molecular architectures.

The synthesis of porphyrins containing pyridyl units has been reported, often utilizing bromopyridine precursors in cross-coupling reactions. nih.govrsc.org For example, a Suzuki cross-coupling reaction between a bromo-substituted pyridine and a porphyrin boronate ester can be used to link the two moieties. nih.gov The synthesis of pyridine-fused porphyrinoids, such as oxopyridochlorins, has also been achieved through the reaction of appropriately substituted porphyrins with ammonium (B1175870) acetate (B1210297). rsc.orgnih.gov

Furthermore, the amino and bromo groups on the isonicotinate scaffold can be utilized in cyclization reactions to form fused pyridine systems. For instance, the synthesis of fused pyrimidines and purines can be achieved from ortho-aminobenzylamine derivatives or their heteroanalogues. yu.edu.jo The intramolecular cyclization of appropriately functionalized pyridine derivatives is a common strategy for constructing bicyclic and tricyclic heteroaromatic compounds. mdpi.comresearchgate.net

Mechanistic Insights into Reactions Involving this compound

The reactivity of this compound is governed by the interplay of its key functional groups: the pyridine ring, the bromo substituent, the amino group, and the ethyl ester. The electron-withdrawing nature of the pyridine nitrogen and the ester group, combined with the electron-donating effect of the amino group, influences the electron density of the aromatic ring and dictates its susceptibility to various transformations. Mechanistic understanding of reactions involving this substrate is largely derived from studies of analogous substituted pyridines.

The primary reaction pathways for this compound involve the substitution of the bromine atom, typically through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. The amino group can also participate in various transformations, although its reactivity is modulated by the electronic environment of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. The electron-withdrawing character of the ring nitrogen and the carbonyl group of the ester at the 4-position helps to stabilize the intermediate Meisenheimer complex, which is the rate-determining step in SNAr reactions.

The generally accepted mechanism for the SNAr reaction of a halopyridine with a nucleophile (Nu-) proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring and the electron-withdrawing groups.

Departure of the leaving group: The bromide ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

The rate of this reaction is influenced by the strength of the nucleophile and the ability of the pyridine ring to stabilize the negative charge in the intermediate.

Transition-Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed through a catalytic cycle involving the metal center (commonly palladium or copper).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the bromo-substituted pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition: The low-valent palladium(0) catalyst reacts with this compound to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction, as it influences the rates of the oxidative addition and reductive elimination steps.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a new carbon-nitrogen bond by coupling the bromo-substituted pyridine with an amine in the presence of a palladium catalyst, a suitable ligand (often a bulky phosphine), and a base. The catalytic cycle shares similarities with the Suzuki coupling:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex and is subsequently deprotonated by the base to form an amido complex.

Reductive Elimination: The new C-N bond is formed through reductive elimination from the palladium center, yielding the aminated product and regenerating the Pd(0) catalyst.

Computational studies on similar systems have provided insights into the energies of the intermediates and transition states involved in these catalytic cycles.

Illustrative Mechanistic Data

Table 1: Relative Reaction Rates for SNAr of 2-Bromopyridines with a Nucleophile

| Substituent at 5-position | Electron-Withdrawing/Donating Nature | Relative Rate |

| -NO₂ | Strongly Electron-Withdrawing | High |

| -CN | Electron-Withdrawing | Moderate-High |

| -H | Neutral | Moderate |

| -NH₂ | Electron-Donating | Low |

This table illustrates the general trend of substituent effects on the rate of SNAr reactions. The amino group in this compound would be expected to decrease the rate of SNAr compared to an unsubstituted bromopyridine.

Table 2: Typical Parameters for a Suzuki-Miyaura Coupling of a Bromopyridine

| Parameter | Typical Value/Condition |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF |

| Temperature | 80-120 °C |

| Reaction Time | 2-24 hours |

This table provides a general overview of the conditions often employed for Suzuki-Miyaura couplings involving bromopyridines.

Advanced Structural Elucidation and Solid State Characteristics of Ethyl 5 Amino 2 Bromoisonicotinate

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful method for determining the precise three-dimensional arrangement of atoms within a crystal. uol.de This technique has been employed to elucidate the detailed structural features of ethyl 5-amino-2-bromoisonicotinate.

Molecular Conformation, Planarity, and Torsion Angle Geometries

The molecular structure of this compound reveals that the amino-2-bromoisonicotinate ring system is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.043 (2) Å. nih.goviucr.org The entire molecule maintains a high degree of planarity, evidenced by the small dihedral angle of 4.30 (2)° between the mean planes of the isonicotinate (B8489971) moiety and the ethyl side chain. nih.goviucr.org

A key conformational feature is the orientation of the ethyl group relative to the pyridine (B92270) ring. The C6—O1—C7—C8 torsion angle of 175.2 (2)° and the C1—C6—O1—C7 torsion angle of -178.0 (2)° indicate that the ethyl group adopts a planar orientation with respect to the isonicotinate ring system. nih.gov Furthermore, the C—O—C—C torsion angle between the isonicotinate core and the ethyl group is reported as 180.0 (2)°, signifying a distinct anti conformation. nih.goviucr.orgresearchgate.net This anti conformation is a common feature observed in related ethyl isonicotinate structures. nih.gov The molecular structure is further stabilized by intramolecular N—H⋯O and C—H⋯O interactions. nih.goviucr.orgresearchgate.net

Crystallographic Data and Space Group Determination

This compound crystallizes in the monoclinic system with the space group P2₁/c. nih.goviucr.org This determination provides fundamental information about the symmetry and repeating unit of the crystal lattice. The detailed crystallographic parameters obtained from the X-ray diffraction experiment are summarized in the table below.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical formula | C₈H₉BrN₂O₂ |

| Formula weight (Mᵣ) | 245.08 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Temperature (K) | 567 |

| a (Å) | 4.1538 (9) |

| b (Å) | 8.9978 (16) |

| c (Å) | 25.487 (5) |

| β (°) | 92.468 (7) |

Analysis of Intermolecular Interactions and Crystal Packing

The stability and arrangement of molecules within the crystal lattice are governed by a variety of non-covalent intermolecular interactions.

Hydrogen Bonding Networks (N—H⋯O, C—H⋯O, N—H⋯N)

In the crystal structure of this compound, hydrogen bonds play a crucial role in defining the supramolecular architecture. Intermolecular N—H⋯N interactions link adjacent molecules to form S(5) zigzag chains that propagate along the researchgate.net crystal axis. nih.goviucr.orgresearchgate.net Additionally, intramolecular N—H⋯O and C—H⋯O hydrogen bonds contribute to the stability of the molecular conformation itself. iucr.orgresearchgate.net

Table 2: Hydrogen-Bond Geometry (Å, °)

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N2—H2B⋯O2 | 0.87 (3) | 2.07 (3) | 2.746 (3) | 133 (2) |

| C5—H5⋯O1 | 0.93 | 2.37 | 2.694 (3) | 100 (1) |

| N2—H2A⋯N1ⁱ | 0.82 (3) | 2.30 (3) | 3.096 (3) | 166 (3) |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

To quantitatively analyze the intermolecular contacts, Hirshfeld surface analysis was performed. iucr.orgresearchgate.net This computational method maps the different close contacts on the molecular surface, providing a percentage contribution for each type of interaction.

The analysis reveals that the most significant contributions to the crystal packing are from H⋯H contacts, accounting for 33.2% of the Hirshfeld surface. nih.goviucr.orgresearchgate.net This is followed by Br⋯H/H⋯Br interactions at 20.9%, O⋯H/H⋯O at 11.2%, C⋯H/H⋯C at 11.1%, and N⋯H/H⋯N at 10.0%. nih.goviucr.orgresearchgate.net The fingerprint plots derived from this analysis show characteristic spikes for the N⋯H/H⋯N contacts, which corresponds to the N2—H2A⋯N1 hydrogen bonds observed in the crystal packing. nih.gov Red spots on the Hirshfeld surface mapped over d(norm) highlight the electronegative site of the nitrogen atom involved in this short contact. iucr.orgresearchgate.net

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H⋯H | 33.2 |

| Br⋯H/H⋯Br | 20.9 |

| O⋯H/H⋯O | 11.2 |

| C⋯H/H⋯C | 11.1 |

| N⋯H/H⋯N | 10.0 |

Energy Framework Analysis of Supramolecular Assembly

Energy framework analysis was conducted using the B3LYP/6-31G(d,p) model to compute the interaction energies between molecules in the crystal, providing insight into the strength and topology of the supramolecular assembly. nih.goviucr.org The calculations yielded values for electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and repulsion (E_rep) energies.

The total interaction energy (E_tot) was calculated to be 128.8 kJ mol⁻¹. nih.goviucr.org The individual components were determined as E_ele = 59.2 kJ mol⁻¹, E_pol = 15.5 kJ mol⁻¹, E_dis = 140.3 kJ mol⁻¹, and E_rep = 107.2 kJ mol⁻¹. nih.goviucr.orgiucr.org These values quantify the energetic contributions that stabilize the three-dimensional crystal structure. iucr.org

Polymorphism and Crystallization Studies

The solid-state structure of this compound has been elucidated through single-crystal X-ray diffraction studies. To date, research has consistently reported a single crystalline form, with no evidence of polymorphism. The compound crystallizes in the monoclinic space group P21/c. nih.goviucr.orgiucr.org

The crystallization process involves the synthesis of the compound followed by purification and crystal growth. In a typical synthesis, ethyl 3-aminoisonicotinate is reacted with N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF). iucr.orgresearchgate.net Following the reaction, the crude product is purified, often by flash chromatography. nih.goviucr.org Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation from a solution, such as a hexane-ethyl acetate (B1210297) mixture, yielding pale-yellow crystals. nih.goviucr.orgiucr.org

The crystal structure reveals a planar conformation of the molecule. The amino-2-bromoisonicotinate ring system is essentially flat. nih.goviucr.org The ethyl group also lies in a planar orientation with respect to the isonicotinate ring, as indicated by a C6—O1—C7—C8 torsion angle of approximately 175.2° to 180.0°. nih.goviucr.orgiucr.org This anti-conformation is a critical factor in the crystal packing.

The crystal packing is stabilized by a network of intermolecular interactions. Notably, N—H···N hydrogen bonds link the molecules into zigzag chains along the sigmaaldrich.com crystal axis. nih.goviucr.orgresearchgate.net Hirshfeld surface analysis, a tool to investigate intermolecular interactions, reveals that H···H (33.2%), Br···H/H···Br (20.9%), O···H/H···O (11.2%), C···H/H···C (11.1%), and N···H/H···N (10%) contacts are the most significant contributors to the crystal packing. nih.goviucr.orgresearchgate.net Intramolecular N—H···O and C—H···O interactions also help to consolidate the molecular structure. nih.govresearchgate.net

Detailed crystallographic data for this compound is presented in the table below.

| Parameter | Value |

| Chemical Formula | C₈H₉BrN₂O₂ |

| Molecular Weight | 245.08 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 4.1538 (9) |

| b (Å) | 8.9978 (16) |

| c (Å) | 25.487 (5) |

| Data sourced from IUCr Journals iucr.org |

The interaction energies within the crystal lattice have been calculated using Density Functional Theory (DFT). The total interaction energy is a sum of electrostatic, polarization, dispersion, and repulsion energies, highlighting the contributions of various forces to the stability of the crystal structure. nih.goviucr.org

| Interaction Energy | Value (kJ/mol) |

| Electrostatic (E_ele) | -59.2 |

| Polarization (E_pol) | -15.5 |

| Dispersion (E_dis) | -140.3 |

| Repulsion (E_rep) | 107.2 |

| Total (E_tot) | -128.8 |

| Data sourced from IUCr Journals nih.goviucr.org |

Computational Chemistry and Theoretical Investigations of Ethyl 5 Amino 2 Bromoisonicotinate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is extensively used to predict the molecular properties of Ethyl 5-amino-2-bromoisonicotinate.

The molecular structure of this compound has been optimized using DFT calculations, typically at the B3LYP/6-311+G(d,p) level of theory in the gas phase. google.com This process determines the lowest energy arrangement of the atoms, providing a stable three-dimensional geometry.

Theoretical calculations show that the amino-2-bromoisonicotinate ring system is nearly planar. google.comresearchgate.net The entire molecule also tends towards planarity, with a small dihedral angle of 4.30(2)° observed between the isonicotinate (B8489971) moiety's mean plane and its ethyl side chain. google.comresearchgate.net The C6—O1—C7—C8 torsion angle of 175.2(2)° indicates that the ethyl group is in a planar orientation relative to the isonicotinate ring. google.comresearchgate.net These theoretical parameters are found to be in good agreement with data obtained from single-crystal X-ray diffraction (SCXRD) analysis, with minor deviations attributed to the difference in phases (gas phase for theory versus solid phase for experiment). google.com

| Parameter | Bond/Angle | Theoretical Value (Å/°) | Experimental Value (Å/°) |

|---|---|---|---|

| Bond Length | C1-C6 | 1.492 | 1.490(3) |

| C6-O1 | 1.355 | 1.341(3) | |

| N2-C2 | 1.361 | 1.342(3) | |

| C3-Br1 | 1.895 | 1.890(2) | |

| Bond Angle | O1-C6-C1 | 111.4 | 111.9(2) |

| C5-N1-C3 | 117.8 | 117.5(2) | |

| C2-C1-C6 | 118.9 | 119.2(2) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netsigmaaldrich.com

For this compound, the HOMO and LUMO energies have been calculated using DFT. The HOMO is primarily localized over the amino group and the pyridine (B92270) ring, indicating these are the main sites for electrophilic attack. The LUMO is distributed over the isonicotinate ring system. The calculated energy gap (ΔE) is 4.0931 eV, which suggests a high degree of stability for the molecule. google.comresearchgate.netmdpi.com

| Orbital | Energy (eV) |

|---|---|

| EHOMO | -6.2700 |

| ELUMO | -2.1769 |

| Energy Gap (ΔE) | 4.0931 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.net

In the MEP map of this compound, a pale red color, indicating negative potential, is observed around the oxygen and nitrogen atoms of the isonicotinate fragment. researchgate.net These sites are therefore identified as the most probable locations for electrophilic attack. Conversely, a pale-blue color, representing positive potential, is found over the amino group, marking it as an active site for potential nucleophilic attack. researchgate.net

To understand the intermolecular forces governing the crystal packing, the interaction energies between molecular pairs have been calculated. These energies are broken down into four components: electrostatic (Eele), polarization (Epol), dispersion (Edis), and repulsion (Erep). The sum of these components gives the total interaction energy (Etot).

For this compound, calculations using the B3LYP/6-31G(d,p) model show that the dispersion energy is the most significant attractive force, while the electrostatic energy also provides a substantial contribution to the stabilization of the crystal structure. google.comresearchgate.netmdpi.com

| Energy Component | Value (kJ mol-1) |

|---|---|

| Electrostatic (Eele) | 59.2 |

| Polarization (Epol) | 15.5 |

| Dispersion (Edis) | 140.3 |

| Repulsion (Erep) | 107.2 |

| Total (Etot) | 128.8 |

Theoretical Reactivity Descriptors and Reaction Pathway Modeling

From the fundamental properties derived from DFT, such as HOMO and LUMO energies, a set of global reactivity descriptors can be calculated. These descriptors, including electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), provide quantitative measures of a molecule's reactivity. For instance, the HOMO-LUMO gap is directly related to chemical hardness; a larger gap indicates greater hardness and lower reactivity. researchgate.net While specific studies detailing the full suite of reactivity descriptors for this compound are not extensively published, the calculated FMO energies provide the basis for their derivation. google.com

Reaction pathway modeling is a computational technique used to map the energetic landscape of a chemical reaction. It involves identifying transition states—the highest energy points along the reaction coordinate—and calculating the activation energies required for the reaction to proceed. This modeling can elucidate reaction mechanisms, predict the feasibility of different pathways, and guide the synthesis of new compounds. For example, such modeling could be applied to predict the outcomes of substitution reactions at the bromine atom on the pyridine ring.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While DFT provides a static, zero-kelvin picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, revealing its flexibility, accessible shapes, and behavior in different environments like solvents.

For a molecule like this compound, MD simulations could be employed to study the rotational freedom of the ethyl ester group and the amino group, and to understand how intermolecular hydrogen bonds influence its dynamic behavior in a condensed phase. Exploring the conformational ensemble is crucial, as different conformations can exhibit different reactivities and biological activities. Although specific MD simulation studies on this compound are not prominent in the literature, the technique represents a powerful next step in its theoretical investigation.

Research Applications in Molecular Recognition and Intermolecular Interactions

In silico Molecular Docking Studies with Biological Macromolecules

Computational, or in silico, techniques are powerful tools for predicting how a small molecule like Ethyl 5-amino-2-bromoisonicotinate might interact with biological targets such as proteins. These methods save significant time and resources in the early stages of drug discovery.

Molecular docking studies have been employed to investigate the potential of this compound as a therapeutic agent. In one notable study, the compound was docked against the main protease (Mpro) of the SARS-CoV-2 virus, the causative agent of COVID-19. nih.gov This enzyme is crucial for viral replication, making it a prime target for potential inhibitors.

The study revealed a moderate binding affinity for the compound with the protease, indicating a stable interaction. nih.gov The primary interactions observed were hydrogen bonds between the amino group of the isonicotinate (B8489971) and key amino acid residues within the active site of the protease. nih.gov These computational findings suggest that the this compound scaffold could be a promising starting point for the development of novel antiviral agents. nih.gov

Table 1: Molecular Docking Results of this compound A summary of the in silico interaction between this compound and the COVID-19 Main Protease.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| COVID-19 Main Protease | 6LU7 | -5.4 | Amino acid residues at the interface of domain II and III |

While specific docking studies against targets like the COVID-19 protease have been conducted, broader computational screening of this compound against large panels of biological macromolecules has not been extensively reported. Such screening would involve virtually testing the compound against hundreds or thousands of different proteins to identify potential new targets. This approach could uncover unexpected therapeutic applications for this molecule and its derivatives, representing a valuable avenue for future research.

Design and Development of Ligands for Coordination Chemistry Research

The isonicotinate structure is a well-established ligand in coordination chemistry. The nitrogen atom of the pyridine (B92270) ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. Derivatives of isonicotinates are known to form stable organometallic complexes with various metals, including ruthenium and silver, which have shown potential as anti-cancer and anti-bacterial agents, respectively. nih.gov

This compound, with its pyridine nitrogen, is structurally suited to act as a ligand. The presence of the amino and bromo substituents can further modulate the electronic properties of the pyridine ring, thereby influencing the stability and reactivity of the resulting metal complexes. This makes it a valuable building block for designing novel coordination compounds with potentially enhanced catalytic or medicinal properties.

Fundamental Studies in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions that dictate how molecules assemble into larger, ordered structures. The crystal structure of this compound reveals a fascinating network of such interactions. nih.gov

The molecule itself is nearly flat, with the ethyl group lying in the same plane as the pyridine ring. nih.goviucr.orgresearchgate.net In the solid state, these planar molecules are linked by N—H···N hydrogen bonds, forming zigzag chains. nih.goviucr.orgresearchgate.net The study of these interactions is crucial for understanding crystal engineering principles, which aim to design materials with specific properties based on their molecular arrangement.

Table 2: Intermolecular Interaction Energy Framework Analysis Calculated energies for the different types of non-covalent interactions within the crystal structure of this compound.

| Energy Type | Value (kJ/mol) |

| Electrostatic (Eele) | 59.2 |

| Polarization (Epol) | 15.5 |

| Dispersion (Edis) | 140.3 |

| Repulsion (Erep) | 107.2 |

| Total (Etot) | 128.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.